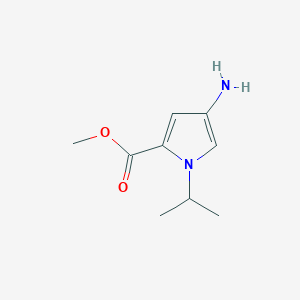

Methyl 4-amino-1-isopropyl-1h-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC20407834

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O2 |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | methyl 4-amino-1-propan-2-ylpyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C9H14N2O2/c1-6(2)11-5-7(10)4-8(11)9(12)13-3/h4-6H,10H2,1-3H3 |

| Standard InChI Key | XBFQBHGKHXYMLK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=C(C=C1C(=O)OC)N |

Introduction

Structural and Molecular Characteristics

The molecular architecture of methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate (C₉H₁₄N₂O₂) features a pyrrole ring—a five-membered aromatic system with one nitrogen atom—decorated with three distinct functional groups. The isopropyl group at the 1-position introduces steric bulk, while the electron-donating amino group at the 4-position and the electron-withdrawing methyl ester at the 2-position create a polarized electronic environment. This configuration influences the compound’s solubility, stability, and reactivity.

Electronic and Steric Effects

The amino group enhances the electron density of the pyrrole ring, facilitating electrophilic substitution reactions at the 3- and 5-positions. Conversely, the methyl ester withdraws electron density via resonance, directing electrophiles to the less deactivated positions. The isopropyl group imposes steric hindrance, potentially limiting access to the 1-position for further substitution .

Spectroscopic Signatures

While specific spectral data for this compound are unavailable, analogous pyrrole derivatives exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy:

-

¹H NMR: Aromatic protons on the pyrrole ring resonate between δ 6.5–7.5 ppm, while the NH₂ group typically appears as a broad singlet near δ 5.0–6.0 ppm.

-

¹³C NMR: The carbonyl carbon of the ester group resonates near δ 165–170 ppm, and the quaternary carbon of the isopropyl group appears around δ 25–30 ppm .

Synthetic Methodologies

The synthesis of pyrrole derivatives often leverages multicomponent reactions (MCRs), which offer advantages in atom economy and step efficiency. While no direct synthesis of methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate has been reported, the following routes adapted from analogous systems are plausible:

Paal-Knorr Cyclization with Isopropylamine

The classical Paal-Knorr reaction involves condensing a 1,4-diketone with a primary amine to form a pyrrole ring. For this compound, the reaction of a suitably substituted 1,4-diketone (e.g., methyl 3-oxopentanedioate) with isopropylamine under acidic or micellar conditions could yield the target structure (Figure 1) .

Key Conditions:

-

Catalyst: Sulfuric acid or sodium dodecyl sulfate (SDS) in aqueous media.

-

Temperature: Room temperature to 100°C.

Multicomponent Reaction (MCR) Approaches

MCRs enable the simultaneous incorporation of multiple substituents. A hypothetical three-component reaction involving an aldehyde, isopropylamine, and a β-ketoester could assemble the pyrrole core (Scheme 1) :

-

Formation of Enamine: Isopropylamine reacts with a β-ketoester to form an enamine intermediate.

-

Cyclization: The enamine undergoes acid-catalyzed cyclization with an aldehyde, yielding the polysubstituted pyrrole.

Advantages:

-

Single-pot synthesis reduces purification steps.

-

Eco-friendly solvents (e.g., water or ethanol) align with green chemistry principles .

Physicochemical Properties

The compound’s properties are inferred from structural analogs and computational predictions:

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and amino groups. Limited solubility in water unless protonated.

-

Stability: Susceptible to oxidation at the amino group and hydrolysis of the ester under acidic or basic conditions.

Thermal Properties

-

Melting Point: Estimated 120–140°C (based on methyl 4-amino-1H-pyrrole-2-carboxylate derivatives).

-

Decomposition: Above 200°C, likely involving decarboxylation and ring degradation .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its functional groups:

Electrophilic Substitution

-

Nitration: Occurs preferentially at the 3- and 5-positions due to the amino group’s activating effect.

-

Sulfonation: Requires harsh conditions (e.g., fuming H₂SO₄) due to the deactivating ester group .

Functional Group Transformations

-

Ester Hydrolysis: Treatment with NaOH/EtOH yields the corresponding carboxylic acid, which can be further derivatized.

-

Amino Group Acylation: Acetylation with acetic anhydride forms a stable acetamide derivative.

Future Directions

-

Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms.

-

Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

-

Computational Studies: Density functional theory (DFT) calculations to predict reactivity and binding affinities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume